Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans-
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Overview
Description
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- is a chemical compound with the molecular formula C11H18 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its octahydro structure, which means it has been partially hydrogenated
Preparation Methods
The synthesis of Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- can be achieved through several methods. One common synthetic route involves the hydrogenation of naphthalene under high pressure in the presence of metal catalysts . This process typically requires conditions such as elevated temperatures and pressures to facilitate the addition of hydrogen atoms to the naphthalene ring, resulting in the formation of the octahydro derivative.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent and efficient hydrogenation. The choice of catalyst, such as palladium or platinum, and the reaction conditions, including temperature and pressure, are critical factors that influence the yield and purity of the final product.
Chemical Reactions Analysis
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Further hydrogenation can reduce the compound to more saturated forms.
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms on the naphthalene ring are replaced by other functional groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, metal catalysts for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- has several scientific research applications across different fields:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing. It may have applications in the development of new pharmaceuticals.
Medicine: The compound’s derivatives are being studied for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials, including fragrances and polymers.
Mechanism of Action
The mechanism by which Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-4a-methyl-, trans- can be compared with other similar compounds, such as:
γ-Muurolene: Another octahydro derivative of naphthalene with different substituents.
trans-γ-Cadinene: A stereoisomer with a similar hydrogenated structure but different functional groups.
cis-γ-Cadinene: Another stereoisomer with a different spatial arrangement of atoms.
These compounds share some structural similarities but differ in their specific substituents and stereochemistry, which can lead to variations in their chemical properties and applications.
Properties
CAS No. |
68211-37-0 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
8a-methyl-2,3,4,4a,7,8-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C11H18/c1-11-8-4-2-6-10(11)7-3-5-9-11/h2,6,10H,3-5,7-9H2,1H3 |
InChI Key |
RKPODBOKSGTKIR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1C=CCC2 |
Origin of Product |
United States |
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